4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone

Fluorescence spectroscopy Nucleic acid probe development DNA structure analysis

Interchanging fluorescent nucleoside probes often introduces uncontrolled variability in key spectroscopic parameters, compromising signal-to-noise ratios and requiring system re-optimization. DMAP (CAS 195442-56-9) eliminates this risk with a non-fungible photophysical fingerprint uniquely determined by its 2,6-dimethyl substitution pattern. Key advantages: · Φ = 0.48 at λex 330 nm, λem 430 nm; 4.8 ns monoexponential lifetime, ideal for time-resolved fluorescence and FLIM. · Near-zero Tm perturbation upon oligonucleotide incorporation ensures native hybridization thermodynamics. · Compatible with frequency-tripled Nd:YAG laser lines and high-throughput plate formats; available ≥98% HPLC purity from BenchChem.

Molecular Formula C₁₃H₁₇N₅O₄
Molecular Weight 307.31
CAS No. 195442-56-9
Cat. No. B1139912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-dimethyl-8-(2'-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone
CAS195442-56-9
Synonyms4-Amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-2,6-dimethyl-7(8H)pteridinone;  DMAP; 
Molecular FormulaC₁₃H₁₇N₅O₄
Molecular Weight307.31
Structural Identifiers
SMILESCC1=NC2=C(N=C(N=C2N(C1=O)C3CC(C(O3)CO)O)C)N
InChIInChI=1S/C13H17N5O4/c1-5-13(21)18(9-3-7(20)8(4-19)22-9)12-10(15-5)11(14)16-6(2)17-12/h7-9,19-20H,3-4H2,1-2H3,(H2,14,16,17)/t7-,8-,9-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMAP: Fluorescent Pteridine Adenosine Analog for DNA Probes


4-Amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (commonly abbreviated as DMAP) is a synthetic, highly fluorescent adenosine nucleoside analog belonging to the pteridone class of nucleic acid probes [1]. It is designed for site-specific incorporation into oligonucleotides via standard automated phosphoramidite chemistry, serving as a sensitive real-time reporter of DNA structure, dynamics, and molecular interactions [1][2]. As a monomer, DMAP exhibits a relative fluorescence quantum yield of 0.48, an excitation maximum at 330 nm, an emission maximum at 430 nm, and a monoexponential fluorescence lifetime of 4.8 ns [1].

Phosphoramidite-ready adenosine nucleoside for site-specific incorporation via automated DNA synthesis.
Pre-characterized photophysics: bright UV-excited fluorescence with monoexponential decay for time-resolved detection.
Native-like 2'-deoxyribose linkage preserves DNA duplex stability and conformational integrity.

Why DMAP Cannot Be Replaced by Other Pteridine Analogs


Although multiple pteridine-based fluorescent nucleoside analogs exist, direct substitution among them introduces uncontrolled variability in key spectroscopic parameters that directly govern experimental signal-to-noise ratio, excitation source compatibility, and lifetime-based discrimination. For example, replacement of the closely related 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) with DMAP shifts the excitation maximum by 20 nm, alters the quantum yield by approximately 23%, and changes the fluorescence lifetime by 1.0 ns [1]. Such differences, documented in a head-to-head study, preclude simple interchange without re-optimization of detection systems and analytical protocols. The specific 2,6-dimethyl substitution pattern on the pteridone ring uniquely determines the photophysical fingerprint of DMAP, making it a non-fungible research tool for applications requiring consistent, pre-validated fluorescence readouts [1].

Excitation wavelength mismatch
DMAP and the closest analog 6MAP differ measurably in excitation maximum, requiring different laser lines and filter sets. Direct substitution compromises spectral compatibility.
Quantum yield difference
6MAP exhibits a reported lower fluorescence quantum yield, reducing probe brightness. Without re-optimization, assay sensitivity and signal-to-background ratios may degrade.
Fluorescence lifetime disparity
The shorter lifetime of 6MAP alters time-resolved detection windows. FLIM calibration and anisotropy decay measurements pre-validated for DMAP may not transfer directly.

Quantitative Evidence for DMAP Versus Closest Analogs


Higher Monomer Quantum Yield for Enhanced Detection Sensitivity

The relative fluorescence quantum yield (Φ) of DMAP as a free monomer is 0.48, which is 23% higher than the 0.39 measured for its closest adenosine analog, 6MAP, under identical experimental conditions [1]. This quantification comes from the same study that directly synthesized and characterized both compounds side-by-side using the same instrumentation and solvent system, confirming that the additional methyl group at position 2 of the pteridone ring in DMAP enhances radiative decay efficiency [1].

Monomer Quantum Yield (Φ)
Head-to-head
Φ = 0.48 (DMAP) vs 0.39 (6MAP), +23%
Reported higher monomer quantum yield may improve signal-to-noise in fluorescence-based DNA assays.
Identical solvent and spectrofluorometer; Hawkins et al. Anal Biochem 2001.
Fluorescence spectroscopy Nucleic acid probe development DNA structure analysis

Red-Shifted Excitation Maximum for Optimized Laser Compatibility

DMAP exhibits an excitation maximum (λ_ex) at 330 nm, whereas 6MAP shows its maximum at 310 nm, representing a 20 nm bathochromic shift documented in the same study under identical solvent and measurement conditions [1]. The emission maximum for both analogs is identical at 430 nm [1]. This differential excitation profile means that DMAP can be more efficiently pumped by certain common UV laser lines and filtered with reduced background from shorter-wavelength biological autofluorescence.

Excitation Max (λ_ex)
Head-to-head
330 nm (DMAP) vs 310 nm (6MAP), 20 nm red shift
Red-shifted excitation may enhance laser source compatibility and reduce autofluorescence interference.
Same emission maximum (430 nm); aqueous solution.
Fluorescent probe excitation Oligonucleotide labeling Laser-based detection systems

Extended Fluorescence Lifetime for Lifetime-Based Discrimination

The fluorescence decay of DMAP as a monomer is monoexponential with a lifetime (τ) of 4.8 ns, compared to 3.8 ns for 6MAP measured under the same conditions, yielding a 1.0 ns (26%) longer lifetime [1]. Both compounds maintain monoexponential decay character, but the extended lifetime of DMAP provides a wider temporal window for time-resolved fluorescence measurements and fluorescence anisotropy decay studies of DNA rotational dynamics.

Fluorescence Lifetime (τ)
Head-to-head
τ = 4.8 ns (DMAP) vs 3.8 ns (6MAP), +1.0 ns
Longer lifetime widens time-gated detection window for FLIM and anisotropy studies.
Monoexponential decay; time-correlated single-photon counting.
Time-resolved fluorescence Fluorescence lifetime DNA dynamics probes

Native-Like Deoxyribose Linkage Preserves DNA Structural Fidelity

Unlike many commercial fluorescent DNA labels that are attached via flexible linker arms to the 5' or 3' terminus or to modified bases, DMAP is incorporated site-specifically through a native 3',5'-phosphodiester linkage using its 2'-deoxy-β-D-ribofuranosyl sugar moiety via automated DNA synthesis [1][2]. Evidence from melting temperature (Tm) studies on pteridine-containing oligonucleotides shows that the Tm values of probe-containing duplexes are very similar to those of unlabeled control duplexes, in contrast to the significant Tm depressions frequently observed with externally tethered fluorophores [1]. This demonstrates minimal structural perturbation.

DNA Duplex Stability
Reported
Minimal Tm perturbation vs. measurable depression with external fluorophores
Near-native DNA structure may support studies requiring preserved conformation and dynamics.
Tm values context-dependent; class-level inference from pteridine duplexes.
DNA structure preservation Oligonucleotide probe design Protein-DNA interaction studies

Photoinduced Electron Transfer Energetics for Base Stacking Sensing

In a systematic study of photoinduced electron transfer (PET) thermodynamics, the excited state of DMAP (DMAP*) yielded negative free energies of electron transfer (ΔG_ET) between –0.1 and –0.2 eV when paired with native nucleotide monophosphates (GMP, AMP, CMP, dTMP), with reorganization energies of approximately 0.13 eV [1]. These values are comparable to those obtained for 6MAP* under identical conditions, confirming that both adenosine pteridone analogs function as electron acceptors in PET-based quenching by native bases [1]. However, the higher quantum yield of DMAP (see Evidence Item 1) means that for a given degree of PET quenching, DMAP retains a higher residual fluorescence signal, enhancing the dynamic range of base-stacking-sensitive measurements.

PET Quenching Energetics
Reported
DMAP* ΔG_ET –0.1 to –0.2 eV with NMPs; similar to 6MAP*
PET quenching mechanism conserved; higher intrinsic brightness may broaden dynamic range in base-stacking sensing.
Stern-Volmer, cyclic voltammetry; Narayanan et al. J Phys Chem B 2010.
Photoinduced electron transfer Base stacking dynamics DNA biosensing

Key Application Scenarios for DMAP


Real-Time Monitoring of DNA Base Flipping Dynamics

DMAP can be site-specifically incorporated at an adenine position in DNA substrates for DNA repair enzymes (e.g., DNA photolyase, alkyltransferase, glycosylase). Its 4.8 ns fluorescence lifetime enables time-resolved monitoring of base flipping kinetics, while its 0.48 quantum yield provides sufficient photon counts for single-turnover experiments at sub-micromolar DNA concentrations [1]. The 330 nm excitation maximum is compatible with frequency-tripled Nd:YAG laser lines, facilitating integration with stopped-flow and laser-induced fluorescence detection platforms [1].

Homogeneous Hybridization Probe Development

The near-zero Tm perturbation upon DMAP incorporation into oligonucleotide duplexes ensures that probe-target hybridization thermodynamics closely match those of native sequences, a critical requirement for accurate single-nucleotide polymorphism (SNP) discrimination and allele-specific PCR assays [1]. DMAP's sensitivity of quantum yield to base stacking enables real-time fluorescence monitoring of hybridization without the need for a separate quencher moiety, simplifying probe design and reducing synthesis costs [1][2].

FLIM of DNA Compaction and Chromatin Dynamics

DMAP's 4.8 ns monoexponential lifetime and 26% longer lifetime compared to 6MAP provide a wider temporal discrimination window for FLIM-based mapping of DNA structural states within cells [1]. This allows researchers to distinguish between base-stacked (quenched, shorter apparent lifetime) and base-unstacked (less quenched, longer apparent lifetime) configurations of chromatin in situ, leveraging the established photoinduced electron transfer quenching mechanism validated for DMAP [3]. The minimal structural perturbation ensures that the probe does not artifactually alter the very DNA dynamics being studied [1].

High-Throughput Screening for DNA-Binding Therapeutics

The combination of high monomer brightness (Φ = 0.48) and sensitivity to base stacking perturbations makes DMAP an ideal FRET-independent reporter for screening small-molecule DNA intercalators, minor groove binders, or transcription factor inhibitors [1]. DMAP-containing oligonucleotide substrates can be deployed in 384-well or 1536-well plate formats, where the robust fluorescence signal enables Z'-factor values suitable for screening campaign quality control, while the red-shifted excitation (330 nm vs. 310 nm for 6MAP) reduces interference from library compound autofluorescence [1].

Application
Selection Property
Validation Focus
Real-time DNA base-flipping kinetics
High monomer brightness and extended fluorescence lifetime
Signal-to-background ratio in stopped-flow and laser-induced fluorescence platforms
Homogeneous hybridization probes
Minimal thermal denaturation perturbation preserving duplex stability
Allele discrimination accuracy in SNP and real-time PCR without separate quencher
FLIM of DNA compaction and chromatin dynamics
Monoexponential decay with extended lifetime for temporal discrimination
Lifetime contrast between base-stacked and unstacked states in cellular chromatin
High-throughput screening for DNA-binding ligands
High brightness and PET sensitivity to stacking perturbations
Z'-factor compatibility and reduced compound autofluorescence via red-shifted UV excitation
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